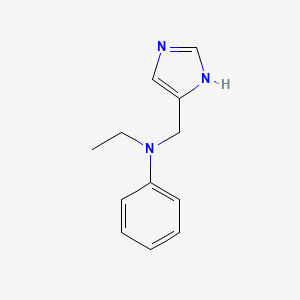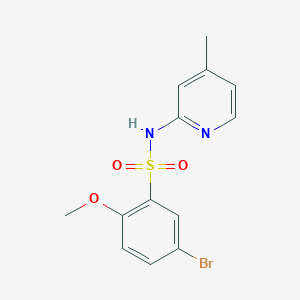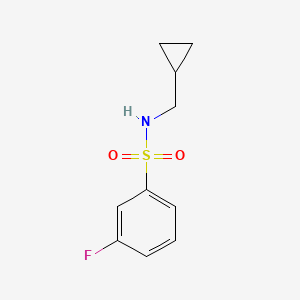
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-2-pyrrolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-2-pyrrolecarboxamide, also known as BRL-15572, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. BRL-15572 belongs to the class of compounds known as positive allosteric modulators (PAMs) that act on the metabotropic glutamate receptor subtype 5 (mGluR5).
作用機序
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-2-pyrrolecarboxamide acts as a PAM of mGluR5, a receptor that plays an important role in synaptic plasticity, learning, and memory. PAMs increase the activity of mGluR5 by binding to a site on the receptor that is distinct from the glutamate binding site. This results in an enhancement of the receptor's response to glutamate, leading to increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-2-pyrrolecarboxamide has been shown to have a range of biochemical and physiological effects. It increases the release of acetylcholine, dopamine, and noradrenaline in the prefrontal cortex, hippocampus, and striatum, regions of the brain that are involved in cognitive function and emotion regulation. N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-2-pyrrolecarboxamide also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in synaptic plasticity and neuroprotection.
実験室実験の利点と制限
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-2-pyrrolecarboxamide has several advantages for lab experiments. It has a high affinity for mGluR5 and is selective for this receptor subtype, making it a useful tool for studying the role of mGluR5 in various neurological and psychiatric disorders. N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-2-pyrrolecarboxamide is also orally bioavailable, allowing for easy administration in animal models. However, one limitation of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-2-pyrrolecarboxamide is its short half-life, which may require frequent dosing in experiments.
将来の方向性
There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-2-pyrrolecarboxamide. One area of interest is the potential use of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-2-pyrrolecarboxamide as a treatment for substance abuse disorders. Further research is needed to investigate the efficacy of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-2-pyrrolecarboxamide in reducing drug-seeking behavior in humans. Another area of interest is the potential use of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-2-pyrrolecarboxamide in the treatment of neurodegenerative disorders such as Alzheimer's disease. Finally, there is a need for the development of more potent and selective mGluR5 PAMs, which may have improved therapeutic potential compared to N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-2-pyrrolecarboxamide.
Conclusion
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-2-pyrrolecarboxamide is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its ability to act as a PAM of mGluR5 and enhance cognitive function and reduce anxiety and depression-like behaviors has attracted significant attention in scientific research. Further studies are needed to fully understand the potential of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-2-pyrrolecarboxamide and its future directions in the field of neuroscience.
合成法
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-2-pyrrolecarboxamide involves a multi-step process that begins with the preparation of 2,3-dihydro-1,4-benzodioxin-3-carboxylic acid, followed by its conversion to the corresponding acid chloride. The acid chloride is then reacted with 1-methyl-2-pyrrolidinone in the presence of a base to yield N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-2-pyrrolecarboxamide. The synthesis of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-2-pyrrolecarboxamide has been optimized to improve its yield and purity, making it a viable compound for scientific research.
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-2-pyrrolecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and reduce anxiety and depression-like behaviors in animal models of Alzheimer's disease, schizophrenia, and depression. N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-2-pyrrolecarboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use as a treatment for substance abuse disorders.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-17-8-4-5-12(17)15(18)16-9-11-10-19-13-6-2-3-7-14(13)20-11/h2-8,11H,9-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOLSTVPMZMTSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NCC2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 2-chloro-6-fluorobenzoate](/img/structure/B7469991.png)
![1,6-Bis(4-chlorophenyl)-4-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine](/img/structure/B7469996.png)
![1-[(3,4-Dimethylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B7470008.png)

![N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide](/img/structure/B7470016.png)
![[1-(4-Carbamoylanilino)-1-oxopropan-2-yl] 1,4-dihydroxynaphthalene-2-carboxylate](/img/structure/B7470019.png)



![3-Methyl-2-benzofurancarboxylic acid [1-(4-acetamidoanilino)-1-oxopropan-2-yl] ester](/img/structure/B7470038.png)

![N-[4-[(4-chloro-3-methylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B7470062.png)
![3-[1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7470075.png)
![N-[(2-chlorophenyl)methyl]-2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetamide](/img/structure/B7470086.png)